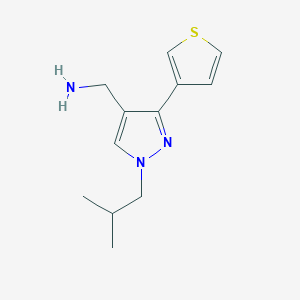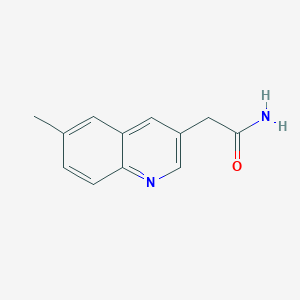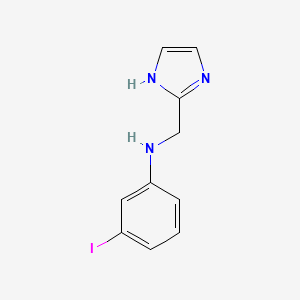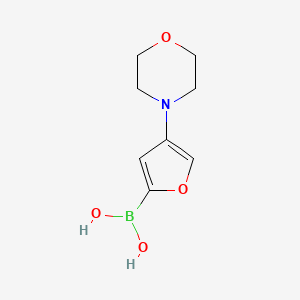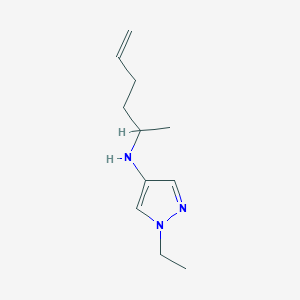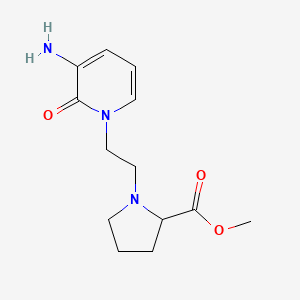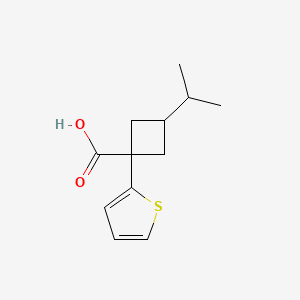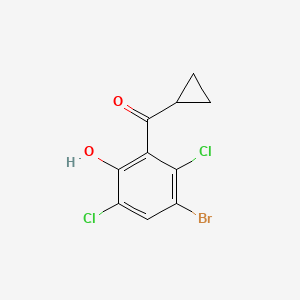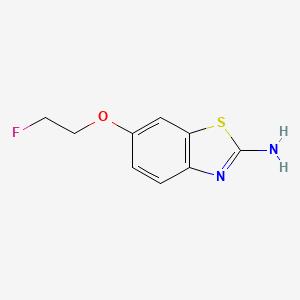
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluoroethoxy group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Introduction of Fluoroethoxy Group: The fluoroethoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoroethanol can be reacted with a suitable leaving group on the benzothiazole ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s research, it may bind to amyloid plaques, allowing for their visualization through imaging techniques. The fluoroethoxy group enhances its ability to cross the blood-brain barrier and interact with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodo-2-(4’-dimethylamino)phenyl-imidazo[1,2-α]pyridine (IMPY): Used as an imaging agent for amyloid plaques.
2-(2-(2-Dimethylaminothiazol-5-yl)ethenyl)-6-(2-fluoroethoxy)benzoxazole (BF-227): Another imaging agent for Alzheimer’s disease.
(E)-4-(N-Methylamino)-4’-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)stilbene (BAY94-9172): A fluorinated compound used in PET imaging.
Uniqueness
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is unique due to its specific structure, which combines the benzothiazole core with a fluoroethoxy group. This combination imparts unique properties, such as enhanced ability to cross the blood-brain barrier and specific binding to target proteins, making it a valuable tool in scientific research and medical applications.
Eigenschaften
Molekularformel |
C9H9FN2OS |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
6-(2-fluoroethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9FN2OS/c10-3-4-13-6-1-2-7-8(5-6)14-9(11)12-7/h1-2,5H,3-4H2,(H2,11,12) |
InChI-Schlüssel |
KUGLYZLBXUVXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OCCF)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
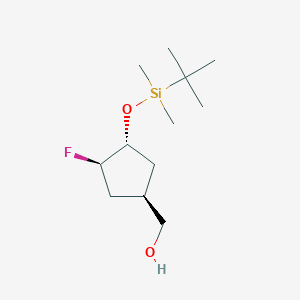
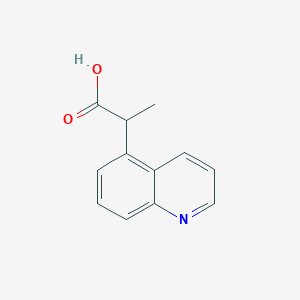
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
